N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide is a sulfonamide.
Scientific Research Applications
Chemical Analysis and Quality Control
- Nonaqueous Capillary Electrophoresis : This method has been used for the separation of related substances, including compounds structurally similar to the specified benzamide derivative, for quality control in pharmaceuticals (Ye et al., 2012).
Pharmacological Research
- CCK2 Receptor Antagonism : Related benzamide derivatives have been studied for their potential in treating gastro-oesophageal reflux disease (GORD), suggesting similar therapeutic applications for the specified compound (Barrett et al., 2012).
Synthesis and Development of Novel Compounds
- Synthesis of Substituted Benzamides : Research includes synthesizing novel benzamide derivatives for potential applications in anti-inflammatory and anti-cancer therapies (Gangapuram & Redda, 2009).
Inhibitory Activities in Biochemical Processes
- Heparanase Inhibition : Certain N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides have shown effective inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis (Xu et al., 2006).
Material Science and Polymer Research
- Synthesis of Semifluorinated Aromatic Polyamides : Related compounds have been used in the synthesis of new polyamides, with applications in material sciences for developing organo-soluble, thermally stable polymers (Bera et al., 2012).
Anticancer Research
- Evaluation of Anticancer Properties : Research includes designing and synthesizing benzamide derivatives for assessing their anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
Properties
Molecular Formula |
C25H23F4N3O5S |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C25H23F4N3O5S/c1-16-3-11-21(12-4-16)38(34,35)32(2)15-17-5-7-18(8-6-17)23(33)31-30-14-19-9-10-20(36-24(26)27)13-22(19)37-25(28)29/h3-14,24-25H,15H2,1-2H3,(H,31,33)/b30-14+ |
InChI Key |
CCMGSJUWOVIJBX-AMVVHIIESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)OC(F)F)OC(F)F |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)OC(F)F)OC(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)OC(F)F)OC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.